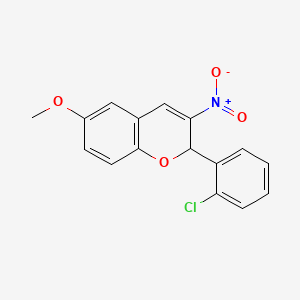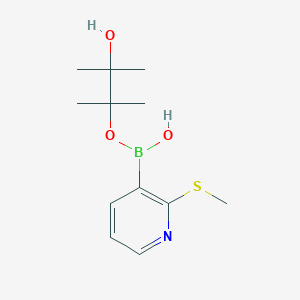
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is a complex organic compound that features a borinic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid typically involves multiple steps. One common method includes the reaction of 2-methylsulfanylpyridine with boronic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a borinic ester.
科学的研究の応用
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is used as a reagent in organic synthesis. It can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the process.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
Similar Compounds
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)boronic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic ester
Uniqueness
Compared to similar compounds, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid has unique structural features that may enhance its reactivity and specificity. Its borinic acid functional group can participate in a wider range of chemical reactions, making it a versatile compound for various applications.
特性
分子式 |
C12H20BNO3S |
|---|---|
分子量 |
269.17 g/mol |
IUPAC名 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid |
InChI |
InChI=1S/C12H20BNO3S/c1-11(2,15)12(3,4)17-13(16)9-7-6-8-14-10(9)18-5/h6-8,15-16H,1-5H3 |
InChIキー |
RSFBQGDPKFVCAP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N=CC=C1)SC)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
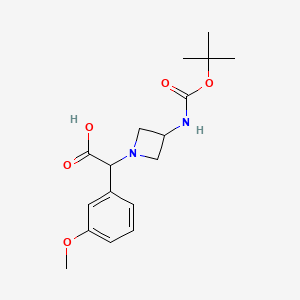
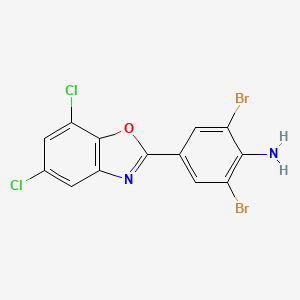
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)

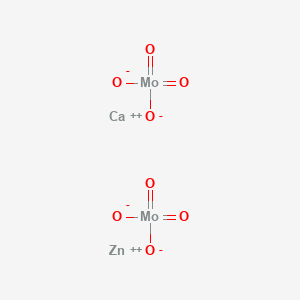
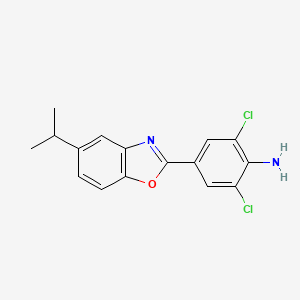
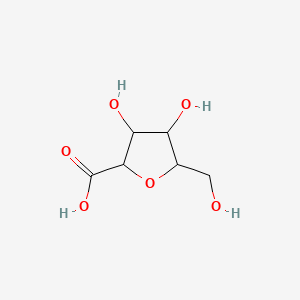

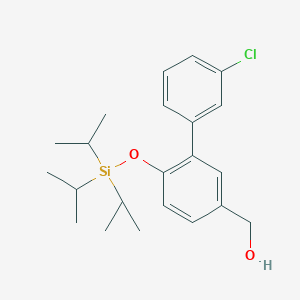
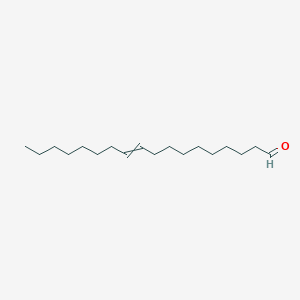
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

